![molecular formula C16H13Cl2N3O2S B2641518 5-[(2,4-Dichlorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione CAS No. 899960-77-1](/img/structure/B2641518.png)
5-[(2,4-Dichlorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
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Description
The compound “5-[(2,4-Dichlorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione” is a type of pyridopyrimidine . Pyridopyrimidines are a class of fused heterocyclic systems that have shown a wide range of biological activity . They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .
Synthesis Analysis
The synthesis of pyridopyrimidines involves various methods. One such method involves the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid . This gives a precursor which undergoes methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .
Molecular Structure Analysis
The molecular structure of pyridopyrimidines can vary depending on where the nitrogen atom is located in pyridine . There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyridopyrimidines can be complex. For example, the 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine obtained was treated with a 1:1 complex of N, N-dimethylformamide thionyl chloride to give the expected 7-chloro-6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyridopyrimidines can vary widely. For example, one synthesized compound, 7-Ethyl-4-(methylsulfanyl)-2-phenylpyrido[2,3-d]-pyrimidin-5(8 H)-one, was a colorless solid with a melting point of 263–265°C .
Scientific Research Applications
Molecular Structure and Crystallization
- The related compound, 5-(4-Chlorophenyl)-2-methoxyindeno[1',2':2,3]pyrido[5,6-d]pyrimidine-4,6(3H,5H)-dione, demonstrates interesting molecular structures and crystallization behaviors. This compound forms a planar fused-ring system and is linked by paired N-H...O hydrogen bonds, forming centrosymmetric dimers. These dimers are further linked into chains by a single C-H.pi(arene) hydrogen bond, showcasing a distinct molecular arrangement (Low et al., 2004).
Synthesis and Protective Groups
- The 1,2,4-dithiazolidine-3,5-dione heterocycle, a structural analog, serves as a removable amino protecting group for syntheses of peptides, glycopeptides, and PNA. It's also useful as a masked isocyanate and sulfurization reagent for trivalent phosphorus. This indicates the potential utility of 5-[(2,4-Dichlorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione in the synthesis of complex organic molecules (Barany et al., 2005).
Reactivity with Amines
- The reactions of related compounds with amines under various conditions produce a range of products like pyrimidines and acetoacetamides. This indicates the compound's potential reactivity and utility in creating diverse chemical structures (Kinoshita et al., 1989).
Potential as Inhibitors and Antitumor Agents
- 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines, structurally similar to the subject compound, were synthesized as potential inhibitors of thymidylate synthase and as antitumor/antibacterial agents. This suggests the possibility of the subject compound having similar applications in medicinal chemistry (Gangjee et al., 1996).
Fluorescence Applications
- Analogous compounds, such as 6-(4-diethylamino)phenyl-2-oxo-2H-pyran-3-carbonitorile derivatives, have shown fluorescence in the solid state and in various solvents. This suggests potential applications in fields requiring fluorescent properties, which could extend to 5-[(2,4-Dichlorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione (Hagimori et al., 2012).
properties
IUPAC Name |
5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O2S/c1-20-14-13(15(22)21(2)16(20)23)12(5-6-19-14)24-8-9-3-4-10(17)7-11(9)18/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVCPFJDMHJZRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,4-Dichlorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
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